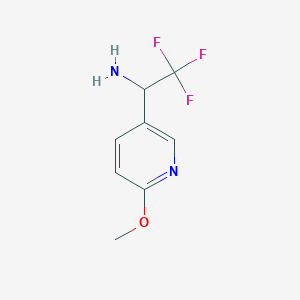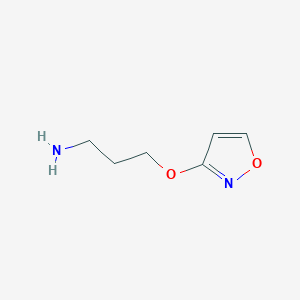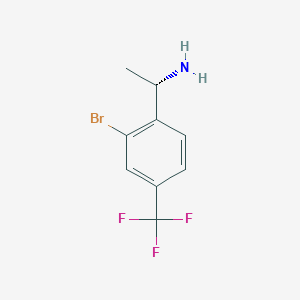
(S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanamine is a chiral amine compound characterized by the presence of a bromine atom and a trifluoromethyl group on a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the phenyl ring.
Chiral Amine Formation: The formation of the chiral amine group.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize by-products. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
(S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Bromo-4-fluorophenylacetonitrile
Uniqueness
(S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanamine is unique due to its chiral nature and the specific arrangement of bromine and trifluoromethyl groups on the phenyl ring
Propriétés
Formule moléculaire |
C9H9BrF3N |
|---|---|
Poids moléculaire |
268.07 g/mol |
Nom IUPAC |
(1S)-1-[2-bromo-4-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9BrF3N/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1 |
Clé InChI |
SLJHSQPQKYFEHC-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=C(C=C1)C(F)(F)F)Br)N |
SMILES canonique |
CC(C1=C(C=C(C=C1)C(F)(F)F)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B13572160.png)
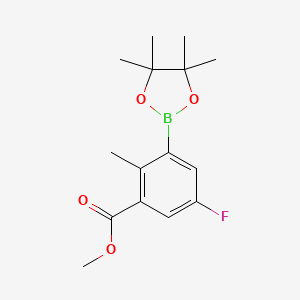
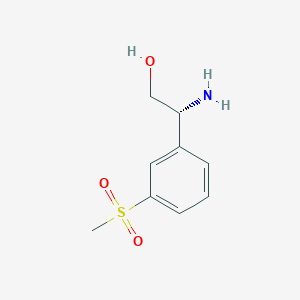
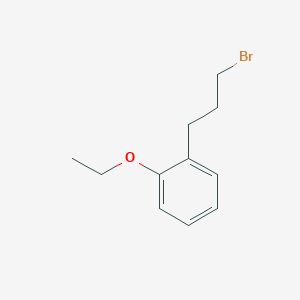
![N-(8-aminooctyl)-3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxy-propanamide](/img/structure/B13572182.png)
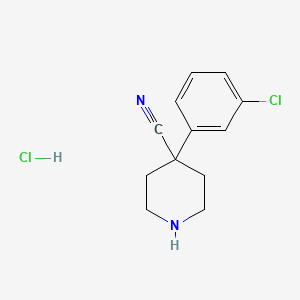
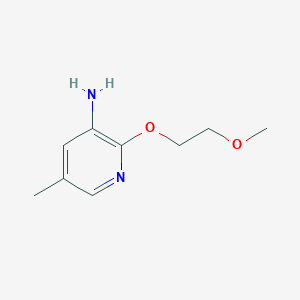
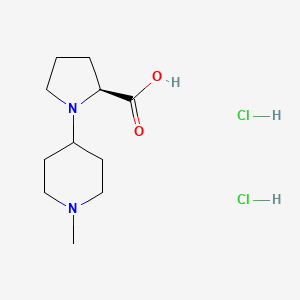
![n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide](/img/structure/B13572214.png)
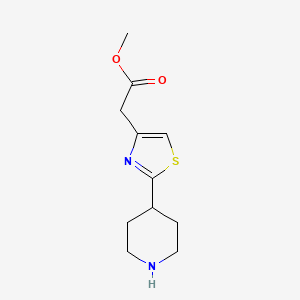
![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate](/img/structure/B13572222.png)
